

Terrestrosin K molecular formula and molecular weight.

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Compound of Interest

Compound Name: Terrestrosin K

Cat. No.: B10817829

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Terrestrosin K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Terrestrosin K**, a steroidal saponin with significant therapeutic potential. The document covers its core molecular properties, established experimental protocols for its isolation, and a discussion of its likely signaling pathways based on current research on related compounds.

Core Molecular Data

Terrestrosin K is a complex steroidal saponin isolated from the fruit of *Tribulus terrestris* L.[1]. Its molecular characteristics are fundamental for its identification, quantification, and the understanding of its structure-activity relationship.

Property	Value	Source
Molecular Formula	C ₅₁ H ₈₂ O ₂₄	[1]
Molecular Weight	1079.18 g/mol	[2][3]
CAS Number	193605-07-1	[3]

Experimental Protocols: Extraction and Isolation of Saponins from Tribulus terrestris

While specific protocols for the isolation of **Terrestrosin K** are not extensively detailed in publicly available literature, general methods for the extraction and purification of saponins from *Tribulus terrestris* can be adapted. These protocols typically involve solvent extraction followed by chromatographic separation.

Soxhlet Extraction

This method is suitable for the exhaustive extraction of saponins using organic solvents.

- **Sample Preparation:** The fruits of *Tribulus terrestris* are dried and pulverized to a fine powder (e.g., 40 mesh).
- **Extraction:**
 - Place a known quantity of the powdered plant material (e.g., 8 g) into a thimble.
 - Position the thimble in a Soxhlet extractor.
 - Add the extraction solvent (e.g., 250 mL of 70% ethanol) to the round-bottom flask.
 - Heat the solvent to reflux. The extraction is typically run for 6-8 hours.
- **Post-Extraction:**
 - The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
 - The crude saponin extract can then be further purified.

Water Dissolution and Alcohol Precipitation Method

This technique leverages the differential solubility of saponins.

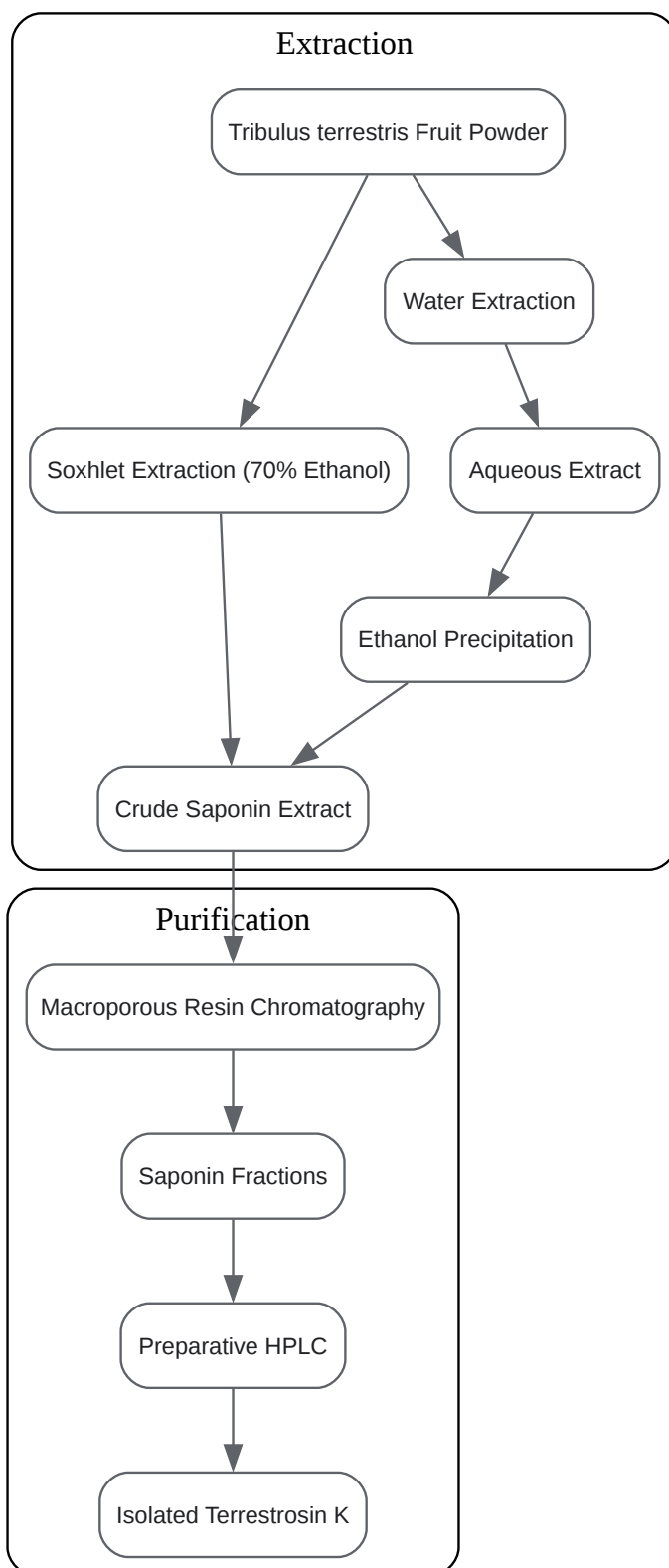
- **Initial Extraction:**

- The powdered fruit material is extracted with water (e.g., 9 times the weight of the powder) for a specified duration (e.g., 3.5 hours), and this process is repeated multiple times (e.g., 3 times).
- Precipitation:
 - The aqueous extracts are combined and then treated with a high concentration of ethanol (e.g., 85%) to precipitate the crude saponins.
- Purification:
 - The precipitate is collected, redissolved, and can be further purified using techniques like macroporous resin chromatography.

Purification by Macroporous Adsorption Resin Chromatography

This is a common and effective method for purifying saponins from crude extracts.

- Column Preparation: A column is packed with a macroporous adsorption resin (e.g., D101 or XAD-2).
- Loading: The crude saponin extract, dissolved in an appropriate solvent, is loaded onto the column.
- Elution:
 - The column is first washed with deionized water to remove sugars and other highly polar impurities.
 - A stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol) is then used to elute the saponins. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired saponins.
- Isolation of **Terrestrosin K**: Fractions rich in **Terrestrosin K** can be pooled, concentrated, and may require further chromatographic steps (e.g., preparative HPLC) for final purification.



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Fig. 1: Experimental workflow for the extraction and isolation of **Terrestrosin K**.

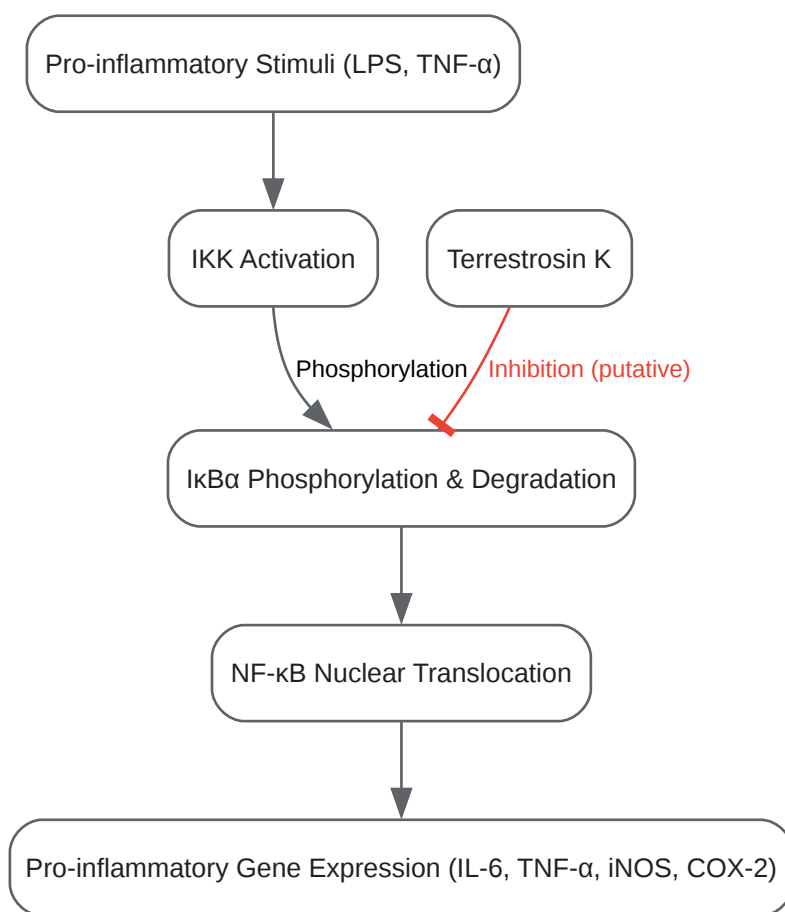
Putative Signaling Pathways of Terrestrosin K

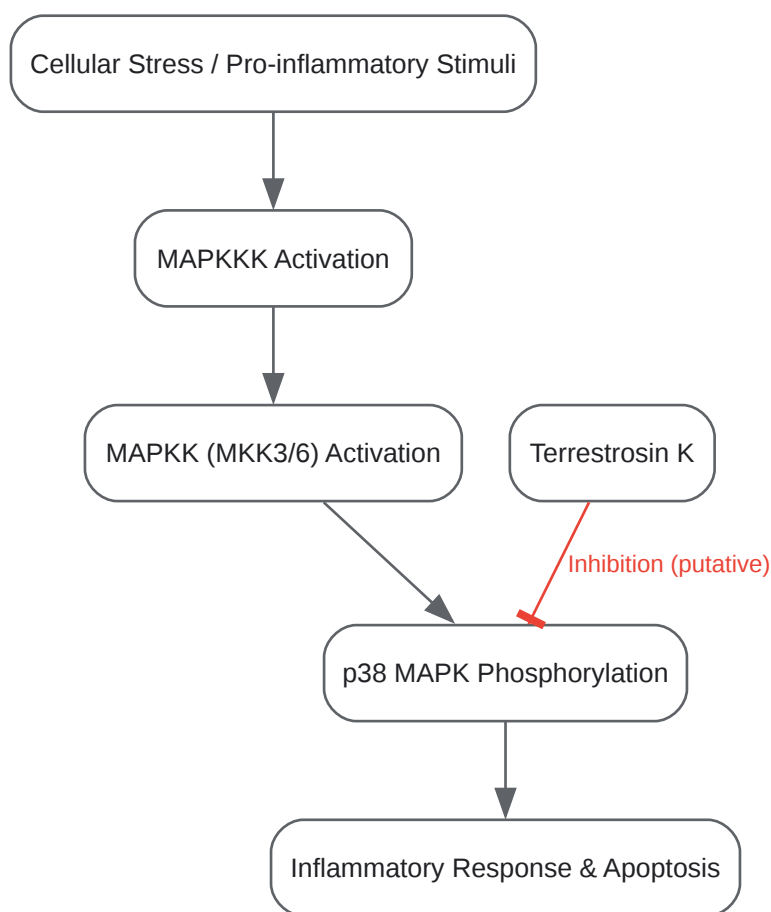
Direct studies on the signaling pathways modulated by **Terrestrosin K** are limited. However, extensive research on extracts of *Tribulus terrestris* and structurally related saponins, such as Terrestrosin D and Tribulusamide D, provides strong indications of the likely mechanisms of action. The anti-inflammatory and cardioprotective effects of these compounds are primarily attributed to the modulation of the NF- κ B and MAPK signaling pathways.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. In an inactive state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF- α), trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B α . This allows NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF- α) and enzymes like iNOS and COX-2.

Saponins from *Tribulus terrestris* have been shown to exert anti-inflammatory effects by inhibiting this pathway. It is hypothesized that **Terrestrosin K** may act by preventing the degradation of I κ B α , thereby blocking the nuclear translocation of NF- κ B and suppressing the expression of inflammatory mediators.





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